Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the introduction of the cyanophenyl and methyl ester groups. The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the cyanophenyl group, and the methyl ester group. These groups would likely contribute to the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the ester could undergo hydrolysis, and the nitrile group in the cyanophenyl could be reduced to an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and ester groups could affect its solubility in different solvents .Scientific Research Applications
Anticancer Activity
Methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate and its derivatives have been studied for their potential anticancer properties. For instance, a series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and screened for anticancer activity against various human cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, leukemia, and melanoma. One derivative showed potent cytotoxic activity against these cell lines (Pilyo et al., 2020).
Photochemistry and Vibrational Spectra
The compound has also been a subject of study in the field of photochemistry. Research on methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a related compound, involved its synthesis, isolation in cryogenic matrices, and study using FTIR spectroscopy. This study provided insights into the low energy conformers of the compound and its photochemical behavior (Lopes et al., 2011).
Synthesis and Transformations
Various studies have focused on the synthesis and transformation of oxazole derivatives. For example, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid were synthesized and used for further transformations. These studies are significant for understanding the chemical properties and potential applications of such compounds (Prokopenko et al., 2010).
Inhibitory Activity on Blood Platelet Aggregation
This compound derivatives have been evaluated for their inhibitory activity on blood platelet aggregation. Some compounds showed activity comparable to aspirin, indicating potential therapeutic applications (Ozaki et al., 1983).
Application in Synthesis of Macrolides
The compound has been used in the synthesis of macrolides, including recifeiolide and curvularin. This application demonstrates its utility in the synthesis of complex organic molecules (Wasserman et al., 1981).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(3-cyanophenyl)-2’-methyl-5’-(5-methyl-1,3,4-oxadiazol-2-yl)-4-biphenylcarboxamide, have been shown to target the mitogen-activated protein kinase 14 .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites or allosteric modulation .
Biochemical Pathways
Similar compounds have been implicated in the modulation of various pathways, such as the suzuki–miyaura cross-coupling pathway .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity or modulating signal transduction pathways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(3-cyanophenyl)-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c1-16-12(15)10-7-17-11(14-10)9-4-2-3-8(5-9)6-13/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKNBDLOJVEXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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